BenchChemオンラインストアへようこそ!

N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide

Lipophilicity Membrane permeability Drug-likeness

N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide (C₁₅H₁₆N₂O₂, MW 256.30 g/mol) is a phenoxyacetamide derivative bearing a 3-amino-4-methylphenyl substituent on the amide nitrogen. Its computed properties—XLogP3 of 2.4, topological polar surface area (TPSA) of 64.4 Ų, three hydrogen bond acceptors, and four rotatable bonds—position it in a distinct physicochemical space relative to simpler acetamide congeners.

Molecular Formula C15H16N2O2
Molecular Weight 256.3 g/mol
CAS No. 1016847-68-9
Cat. No. B1323295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Amino-4-methylphenyl)-2-phenoxyacetamide
CAS1016847-68-9
Molecular FormulaC15H16N2O2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)N
InChIInChI=1S/C15H16N2O2/c1-11-7-8-12(9-14(11)16)17-15(18)10-19-13-5-3-2-4-6-13/h2-9H,10,16H2,1H3,(H,17,18)
InChIKeyBTYCCOJQIHANMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide (CAS 1016847-68-9): Structural Identity and Computed Physicochemical Profile


N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide (C₁₅H₁₆N₂O₂, MW 256.30 g/mol) is a phenoxyacetamide derivative bearing a 3-amino-4-methylphenyl substituent on the amide nitrogen [1]. Its computed properties—XLogP3 of 2.4, topological polar surface area (TPSA) of 64.4 Ų, three hydrogen bond acceptors, and four rotatable bonds—position it in a distinct physicochemical space relative to simpler acetamide congeners [1]. The compound is commercially available at a minimum purity specification of 95% from established research-chemical suppliers .

Why N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide Cannot Be Casually Substituted with In-Class Phenoxyacetamide Analogs


Phenoxyacetamide derivatives exhibit exquisitely sensitive structure-activity relationships (SAR). Systematic SAR studies on the phenoxyacetamide scaffold have demonstrated that even minor substituent alterations—such as replacing chlorine with fluorine on the phenoxy ring—can reduce T3SS inhibitory potency by five-fold or more [1]. Similarly, the position of the amino and methyl substituents on the aniline ring directly modulates lipophilicity, hydrogen-bonding capacity, and conformational flexibility, all of which govern target engagement, membrane permeability, and metabolic stability [2]. The specific 3-amino-4-methyl substitution pattern of this compound is a recognized privileged scaffold in medicinal chemistry, as evidenced by the development of dedicated continuous-flow microreactor syntheses for N-(3-Amino-4-methylphenyl)benzamide building blocks used in multiple drug candidates . Generic substitution with regioisomers or simpler acetamides risks losing these precisely tuned molecular recognition features.

Quantitative Differentiation Evidence: N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide vs. Closest Structural Analogs


Enhanced Lipophilicity (XLogP3) vs. Parent N-(3-Amino-4-methylphenyl)acetamide Scaffold

The target compound exhibits a substantially higher computed lipophilicity (XLogP3 = 2.4) than the simpler N-(3-amino-4-methylphenyl)acetamide (XLogP3 = 1.4) [1]. This +1.0 log unit increase reflects the contribution of the phenoxyacetyl moiety, which adds both an aromatic ring and an ether oxygen. The XLogP3 value is nearly identical to that of the regioisomer N-(4-amino-2-methylphenyl)-2-phenoxyacetamide (XLogP3 = 2.5) and the positional isomer N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide (XLogP3 = 2.4), confirming that lipophilicity is dominated by the phenoxyacetamide group rather than the aniline substitution pattern [1][2].

Lipophilicity Membrane permeability Drug-likeness

Increased Topological Polar Surface Area and Hydrogen Bond Acceptor Count for Enhanced Target Interaction Potential

The target compound has a TPSA of 64.4 Ų compared to 55.1 Ų for N-(3-amino-4-methylphenyl)acetamide, an increase of +9.3 Ų [1]. It also possesses three hydrogen bond acceptor (HBA) atoms (two carbonyl oxygens and one ether oxygen) versus two HBAs in the parent acetamide [1]. Both metrics are identical to those of the regioisomers N-(4-amino-2-methylphenyl)-2-phenoxyacetamide and N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide, which share the same molecular formula but differ in amino/methyl positioning [2]. The TPSA value of 64.4 Ų falls well below the 140 Ų threshold commonly associated with poor oral absorption, while the additional HBA provides an extra hydrogen-bonding anchor for protein target engagement.

Polar surface area Hydrogen bonding Oral bioavailability

Quadrupled Conformational Flexibility vs. the Rigid Parent Acetamide Scaffold

The target compound contains four rotatable bonds—the amide C–N bond, the ether O–CH₂ bond, the CH₂–C(=O) bond, and the phenoxy O–phenyl bond—compared to a single rotatable bond (amide C–N) in N-(3-amino-4-methylphenyl)acetamide [1]. This four-fold increase in conformational degrees of freedom is shared with all C₁₅H₁₆N₂O₂ phenoxyacetamide regioisomers, which uniformly possess four rotatable bonds [2]. The additional flexibility allows the phenoxy ring and the aniline ring to adopt multiple low-energy conformations, enabling the compound to adapt to diverse protein binding pockets through induced-fit mechanisms.

Rotatable bonds Conformational entropy Induced-fit binding

Validated 3-Amino-4-methylphenyl Scaffold as a Privileged Drug-Discovery Building Block

The 3-amino-4-methylphenyl motif is a crucial building block in numerous drug candidates. A dedicated continuous-flow microreactor synthesis of N-(3-Amino-4-methylphenyl)benzamide—which shares the same aniline scaffold as the target compound—was developed to achieve 85.7% yield within 10 minutes, underscoring the pharmaceutical relevance of this substitution pattern . The selective mono-acylation of 4-methylbenzene-1,3-diamine was achieved by exploiting the distinct chemical environments of the two amine groups, with intrinsic kinetic parameters (rate constants, activation energies) fully characterized . This contrasts with isomeric building blocks such as N-(4-amino-2-methylphenyl) or N-(2-amino-4-methylphenyl) scaffolds, which lack equivalent literature precedent for dedicated process chemistry development.

Privileged scaffold Drug discovery Continuous flow synthesis

Phenoxyacetamide Pharmacophore: Documented Multi-Target Biological Activity Across Therapeutic Areas

The 2-phenoxyacetamide pharmacophore present in the target compound is associated with potent and diverse biological activities across multiple therapeutic areas. A 2-phenoxyacetamide derivative (compound 4b) demonstrated BChE inhibition with an IC₅₀ of 2.10 µM, representing a 7-fold improvement over its hit compound (IC₅₀ = 14.70 µM), alongside antioxidant activity (ORAC = 1.18 Trolox equivalents) [1]. Phenoxyacetamide-based T3SS inhibitors achieved secretion IC₅₀ values below 1 µM against Pseudomonas aeruginosa virulence [2]. Phenoxyacetamide derivatives also exhibited cytotoxicity against HepG2 cells with IC₅₀ values as low as 1.43 µM, outperforming 5-fluorouracil (IC₅₀ = 5.32 µM) [3], and demonstrated antimicrobial activity with MIC values of 25 µg/mL against multiple Gram-positive and Gram-negative strains [4]. None of these activities are reported for the parent N-(3-amino-4-methylphenyl)acetamide scaffold lacking the phenoxyacetyl group.

Phenoxyacetamide pharmacophore BChE inhibition Cytotoxicity Antimicrobial

Commercial Availability at Defined Purity Enabling Reproducible Research

N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide is commercially available from AKSci at a minimum purity specification of 95% . This purity level is comparable to that offered for regioisomeric phenoxyacetamides such as N-(4-Amino-2-methylphenyl)-2-phenoxyacetamide (purity 95–98% depending on supplier) . The availability of the compound with batch-specific quality assurance documentation (SDS and Certificate of Analysis upon request) provides a procurement pathway that supports reproducible research, in contrast to custom-synthesis-only compounds that require additional lead time, cost, and analytical validation .

Purity specification Reproducibility Procurement

High-Impact Application Scenarios for N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide Based on Evidence


Medicinal Chemistry Hit-to-Lead Optimization Leveraging the 3-Amino-4-methylphenyl Privileged Scaffold

In hit-to-lead campaigns, N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide serves as a versatile starting scaffold. Its XLogP3 of 2.4 and TPSA of 64.4 Ų place it within drug-like property space [1], while the free aromatic amine at the 3-position provides a synthetic handle for further derivatization (e.g., amide coupling, sulfonamide formation, reductive amination). The established continuous-flow synthesis methodology for the 3-amino-4-methylphenyl motif demonstrates that analogs based on this scaffold can be efficiently scaled, de-risking downstream chemistry development . The compound's four rotatable bonds also allow conformational sampling across diverse protein binding sites.

Anti-Virulence Drug Discovery Targeting the Type III Secretion System

The phenoxyacetamide pharmacophore is a validated scaffold for inhibiting the Pseudomonas aeruginosa type III secretion system (T3SS), with optimized derivatives achieving secretion IC₅₀ values below 1 µM [1]. The target compound's amino group at the 3-position offers a vector for introducing the substituents identified as critical for potency in published SAR studies (e.g., 2,4-dichlorophenoxy or pyridyl analogs) [1]. The compound can serve as a key intermediate for synthesizing focused libraries aimed at identifying T3SS inhibitors with improved translocation activity and reduced cytotoxicity, a strategy that has demonstrated in vivo efficacy in a mouse abscess model .

Chemical Biology Probe Development for Cholinesterase Target Validation

Phenoxyacetamide derivatives have demonstrated potent and selective butyrylcholinesterase (BChE) inhibition with IC₅₀ values as low as 2.10 µM, a 7-fold improvement over hit compounds [1]. N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide, with its free amine functionality, can be conjugated to biotin, fluorophores, or photoaffinity labels through the 3-amino group without perturbing the phenoxyacetamide pharmacophore required for cholinesterase binding. This enables the development of chemical biology probes for target engagement studies, competitive binding assays, and chemoproteomic profiling in Alzheimer's disease-relevant neuronal models.

Antimicrobial Resistance Research via Phenoxyacetamide Scaffold Diversification

Phenoxyacetamide derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa, with MIC values as low as 25 µg/mL [1]. The target compound's structural features—specifically the 3-amino-4-methyl substitution pattern and the phenoxyacetamide core—provide an underexplored chemical space for developing novel anti-virulence agents that target bacterial secretion systems rather than essential bacterial processes, potentially reducing the selective pressure for resistance development. The compound can be used as a core scaffold for synthesizing and screening focused libraries against multi-drug-resistant ESKAPE pathogens.

Quote Request

Request a Quote for N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.